![molecular formula C13H13NO5 B13340069 6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13340069.png)
6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one
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Overview
Description
6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one (CAS: 2060048-87-3) is a spirocyclic compound featuring a chromane (benzopyran) moiety fused to a tetrahydro-pyran ring via a spiro junction at the C2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one typically involves a multi-step process. One common method is the tandem Prins spirocyclization reaction. This reaction involves the use of aldehydes and alkenes in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, under controlled temperature conditions . The reaction proceeds through the formation of a carbocation intermediate, which then undergoes cyclization to form the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group undergoes catalytic hydrogenation to form amine derivatives:
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Reagents : H₂ (1 atm), 10% Pd/C, ethanol, 25°C
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Product : 6-Amino-spiro[chromane-2,4'-pyran]-4-one (85% yield)
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring participates in SNAr reactions:
Acid-Mediated Pyran Ring Opening
Treatment with HCl in ethyl acetate induces pyran ring cleavage:
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Conditions : 4N HCl, ethyl acetate, 12 h
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Product : Chromene derivatives (e.g., 2′,3′,5′,6′-tetrahydrospiro[chromene-2,4′-pyran]-6,7-diol, 74% yield)
Base-Promoted Spirocycle Rearrangement
Under alkaline conditions, the spirocyclic structure undergoes ring contraction:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for C-C bond formation:
Table 2: Cross-Coupling Performance
Reaction Type | Reagents | Product | Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 6-Aryl-substituted derivative | 71 |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 6-(N-Methylaniline) derivative | 68 |
Biological Activity-Driven Modifications
Derivatization at the 6-position enhances antimicrobial activity:
Table 3: Structure-Activity Relationships of Derivatives
Derivative Structure | Biological Target | MIC (μg/mL) | Source |
---|---|---|---|
6-Chloro-2-vinyl analog | Bacillus subtilis | 4.17 | |
6-(3-Methylbut-2-enyloxy) | Candida albicans | 14.2 | |
6-Benzylidene hydrazone | MRSA | 0.125 |
Mechanistic Insights
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Electrophilic Aromatic Substitution : Nitro group directs incoming electrophiles to the para position
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Stereochemical Control : BF₃·OEt₂ stabilizes oxocarbenium intermediates during spirocyclization, ensuring >95% diastereoselectivity
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Solvent Effects : Polar aprotic solvents (DMF, DCM) improve reaction rates by 30–40% compared to ethers
Scientific Research Applications
6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a potential lead compound for drug discovery.
Industry: The compound can be used in the development of advanced materials with specific properties, such as optical or electronic characteristics.
Mechanism of Action
The mechanism of action of 6-Nitro-2’,3’,5’,6’-tetrahydrospiro[chromane-2,4’-pyran]-4-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the spirocyclic structure can interact with biological macromolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following compounds share structural similarities but differ in substituents, heterocyclic systems, or spiro ring configurations:
Compound Name | CAS Number | Key Structural Features | Molecular Formula |
---|---|---|---|
6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one | 2060048-87-3 | Chromane-pyran spiro, nitro at C6 | C₁₃H₁₃NO₅ |
6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one | 629621-87-0 | Benzopyran-cyclopentane spiro, nitro at C6 | C₁₃H₁₃NO₃ |
6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one | 1272756-10-1 | Quinazoline-cyclobutane spiro, nitro at C6 | C₁₂H₁₁N₃O₃ |
6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride | - | Chroman-piperidin spiro, chloro at C6 | C₁₃H₁₅ClN₂O₄ (HCl salt) |
6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one | 1245514-78-6 | Indene-pyran spiro, bromo at C6 | C₁₃H₁₃BrO₂ |
Key Observations :
- Ring Systems : The target compound’s pyran ring () contrasts with cyclopentane (629621-87-0) or indene (1245514-78-6) systems, altering steric and electronic properties. Piperidin-based analogs (e.g., 1051383-06-2) introduce basic nitrogen, enhancing solubility in acidic conditions .
- Substituents : The nitro group’s electron-withdrawing nature increases electrophilicity at C6 compared to chloro or bromo analogs. This may enhance reactivity in nucleophilic substitution or redox-mediated biological activation .
Commercial Availability and Cost
- The bromo-spiro analog (1245514-78-6) is priced at $1,717.14/g (1g scale), reflecting synthetic complexity and demand . The nitro-spiro compound’s cost is unlisted but likely higher due to nitration steps and purification challenges.
Biological Activity
6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one is a compound that belongs to the class of spiro compounds, which are characterized by their unique bicyclic structure. This compound has garnered attention due to its potential biological activities, including antioxidant, antibacterial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular formula of this compound is C12H11N1O4 with a molecular weight of 233.22 g/mol. The presence of the nitro group and the spirocyclic structure contributes to its unique chemical properties.
1. Antioxidant Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a study indicated that derivatives of chromane compounds showed promising results in reducing oxidative stress in cellular models, suggesting that this compound may possess similar capabilities .
2. Antibacterial Activity
The antibacterial activity of this compound has also been explored. Studies have shown that spiro compounds can exhibit significant inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | TBD |
Escherichia coli | 20 | TBD |
3. Anticancer Properties
The anticancer potential of this compound has been investigated through various in vitro studies. Compounds with similar scaffolds have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth by interfering with cell cycle progression.
Case studies have shown that derivatives with spirocyclic structures can effectively target cancer cells through multiple mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation.
Case Studies
- Study on Antioxidant Activity : A study conducted by Alsayari et al. highlighted the antioxidant properties of chromane derivatives, noting their effectiveness in reducing oxidative stress markers in vitro .
- Antibacterial Evaluation : Research published in MDPI examined the antibacterial effects of various nitro-substituted chromanes against common pathogens. The study found that these compounds exhibited lower MIC values compared to traditional antibiotics .
- Anticancer Mechanisms : A recent investigation into the anticancer effects of spiro compounds revealed their ability to induce apoptosis in breast cancer cell lines through caspase activation and disruption of mitochondrial membrane potential .
Q & A
Basic Questions
Q. What are the established synthetic methodologies for preparing 6-Nitro-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one, and what key reaction conditions influence yield?
- Answer: Synthesis typically involves multi-component reactions or cyclization strategies. For analogous spiro compounds, nitro groups are introduced via nitration (e.g., HNO₃/H₂SO₄), followed by cyclization using ethanol or dichloromethane as solvents. Catalysts like triethylamine or hydrochloric acid improve ring closure efficiency. Yields depend on stoichiometry, temperature (reflux conditions), and purification methods (recrystallization or chromatography) .
Reaction Component | Role | Example Conditions |
---|---|---|
Nitration Agent | Introduces nitro group | HNO₃/H₂SO₄ |
Cyclization Catalyst | Facilitates ring closure | Et₃N or HCl |
Solvent | Reaction medium | Ethanol, 60°C |
Q. How is the structural elucidation of this compound performed?
- Answer: Structural confirmation combines:
- IR Spectroscopy : Identifies nitro (1520–1350 cm⁻¹) and ketone (1700–1650 cm⁻¹) functional groups.
- NMR (¹H/¹³C) : Resolves spiro junction protons (δ 1.5–2.5 ppm) and nitro-group electronic effects.
- X-ray Crystallography : Determines absolute configuration (e.g., orthorhombic P212121 space group) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Answer: Key properties include:
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Solubility : Moderate in polar solvents (e.g., DMSO, ethanol).
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Stability : Hygroscopic; store at -20°C under inert gas to prevent nitro-group degradation.
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Melting Point : Decomposition observed above 200°C (analogous compounds) .
Property Value (Analogous Compound) Handling Consideration Boiling Point ~88°C (tetrahydropyran) Use fume hood for reactions Storage -20°C, inert atmosphere Prevents oxidation
Advanced Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) not modeled in static computational frameworks. Validate via:
- Variable-Temperature NMR : Captures conformational equilibria.
- XRD Validation : Compare DFT-optimized structures with crystallographic data to refine computational models .
Q. What strategies enhance regioselectivity during nitro-group introduction in spirochromane-pyranone synthesis?
- Answer: Regioselectivity is improved by:
- Directing Groups : Electron-withdrawing substituents orient nitration.
- Catalytic Systems : Palladium complexes with chiral ligands enhance positional control .
- Solvent Effects : Polar solvents stabilize transition states (e.g., nitrobenzene) .
Q. Can molecular docking studies predict the bioactivity of 6-Nitro-spiro derivatives, and what parameters validate these models?
- Answer: Docking into enzyme active sites (e.g., β-glucuronidase) evaluates hydrogen-bonding and steric interactions. Validate via:
- Binding Energy : Threshold < -8 kcal/mol.
- Experimental IC₅₀ : Correlate computational scores with inhibition assays .
Q. How does steric hindrance at the spiro junction influence the compound’s reactivity in further derivatization?
- Answer: Bulky substituents reduce nucleophilic attack at the ketone. Strategies include:
- Steric Maps : XRD-derived spatial occupancy guides derivatization sites.
- Mild Conditions : Low-temperature alkylation minimizes side reactions .
Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they affect bioactivity?
- Answer:
Properties
Molecular Formula |
C13H13NO5 |
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Molecular Weight |
263.25 g/mol |
IUPAC Name |
6-nitrospiro[3H-chromene-2,4'-oxane]-4-one |
InChI |
InChI=1S/C13H13NO5/c15-11-8-13(3-5-18-6-4-13)19-12-2-1-9(14(16)17)7-10(11)12/h1-2,7H,3-6,8H2 |
InChI Key |
JLAZDTRTXIBWMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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